Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride
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Overview
Description
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride is an organophosphorus compound with the molecular formula C50H42Cl2P2 and a molecular weight of 775.70 g/mol. This compound is known for its utility in research and various chemical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with a suitable halogenated biphenyl derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and stringent quality control measures ensures consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, various phosphine derivatives, and substituted phosphonium salts .
Scientific Research Applications
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic and synthetic processes. The pathways involved include nucleophilic attack, electron transfer, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a reagent and ligand.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with similar applications.
Triphenylphosphine dichloride: A related compound with two chloride ions attached to the phosphorus atom.
Uniqueness
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler phosphonium compounds. This uniqueness enhances its reactivity and utility in various chemical processes .
Properties
CAS No. |
54050-02-1 |
---|---|
Molecular Formula |
C50H42Cl2P2 |
Molecular Weight |
775.7 g/mol |
IUPAC Name |
triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C50H42P2.2ClH/c1-7-19-45(20-8-1)51(46-21-9-2-10-22-46,47-23-11-3-12-24-47)39-41-31-35-43(36-32-41)44-37-33-42(34-38-44)40-52(48-25-13-4-14-26-48,49-27-15-5-16-28-49)50-29-17-6-18-30-50;;/h1-38H,39-40H2;2*1H/q+2;;/p-2 |
InChI Key |
HQDNKNPCUFUYTM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] |
Origin of Product |
United States |
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